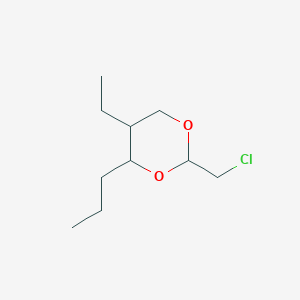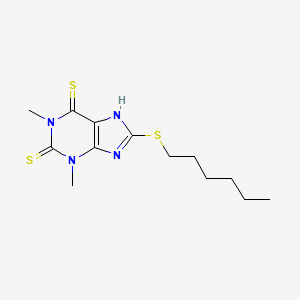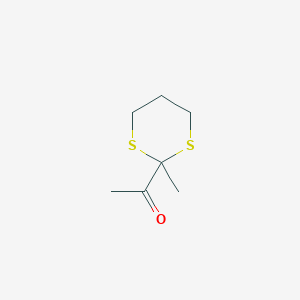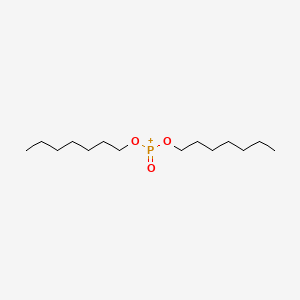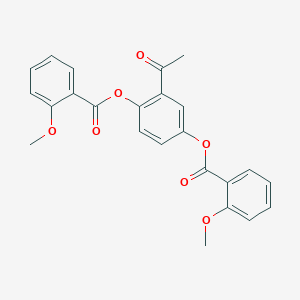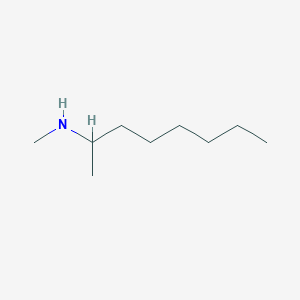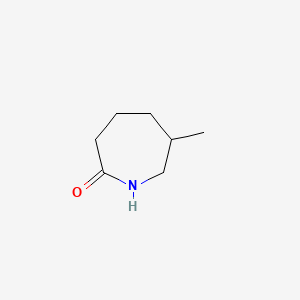
6-Methylcaprolactam
Descripción general
Descripción
6-Methylcaprolactam is an organic compound with the molecular formula C7H13NO It is a derivative of caprolactam, which is a lactam (a cyclic amide) of caproic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylcaprolactam can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with monoethylamine at elevated temperatures and pressures, resulting in the release of one molar equivalent of water . Another method involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclohexanone as a starting material. Cyclohexanone is first converted to its oxime, which is then treated with acid to induce the Beckmann rearrangement, yielding this compound . This method is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.
Aplicaciones Científicas De Investigación
6-Methylcaprolactam has several scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein folding.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a precursor for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methylcaprolactam involves its interaction with specific molecular targets and pathways. For example, in iron-catalyzed cross-coupling reactions, this compound acts as a solvent that stabilizes the transition state and facilitates the formation of the desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Methylcaprolactam include:
Caprolactam: The parent compound, which is widely used in the production of Nylon 6.
N-Methylcaprolactam: A derivative used as a solvent in various chemical reactions.
7-Methylcaprolactam: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propiedades
IUPAC Name |
6-methylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWFENPCDYKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976979 | |
| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-55-8 | |
| Record name | 2H-Azepin-2-one, hexahydro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)

![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
